N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide
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Overview
Description
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both dimethylamino and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and amine oxides.
Reduction: Reduction reactions can convert the nitro groups to amines, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro and amine oxides.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can engage in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but differs in its ester functionality.
Dimethylaminoethyl acrylate: Similar in having a dimethylamino group but features an acrylate ester.
Uniqueness
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide is unique due to its combination of dimethylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-23(2)16-10-8-14(9-11-16)18(24(3)4)13-21-19(26)20(27)22-15-6-5-7-17(12-15)25(28)29/h5-12,18H,13H2,1-4H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKJEUJPKWXWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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